N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydrobenzo[f][1,4]oxazepin ring with an ethyl group at the 4-position and a 5-oxo group. This is attached to a benzenesulfonamide moiety via a nitrogen atom.Scientific Research Applications
Synthesis and Process Development
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a compound with a benzoxazepine core, which is significant in several kinase inhibitors, including mTOR inhibitors. A notable study by Naganathan et al. (2015) detailed the scalable synthesis process of this compound, focusing on its three chemically rich, distinct fragments. The paper reported successful scale-up processes and yields for key intermediates, highlighting the compound's potential in medicinal chemistry applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).
Pharmacophore Applications
The structure of this compound incorporates elements that are important pharmacophores in medicinal chemistry. Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reaction using related compounds to afford various cyclic amines, showing potential in creating chiral molecules with significant pharmacological relevance (Li, Lin, & Du, 2019).
Potential in Enzyme Inhibition
Sapegin et al. (2018) studied compounds with a [1,4]oxazepine-based primary sulfonamide structure, similar to the one , for their strong inhibition of human carbonic anhydrases, a class of enzymes with therapeutic relevance. The study underscored the dual role of the primary sulfonamide functionality in both ring construction and enzyme inhibition (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Application in Multicomponent Reactions
Shaabani, Mofakham, Maleki, and Hajishaabanha (2010) explored the utility of a novel one-pot multicomponent reaction involving compounds structurally related to this compound. This research highlights the potential of such compounds in synthetic organic chemistry, especially in the synthesis of complex molecular structures (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Safety and Hazards
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWRZQPSSGXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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